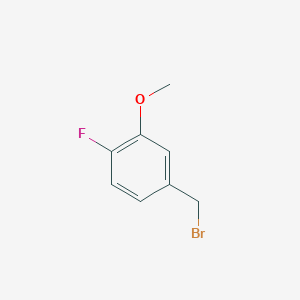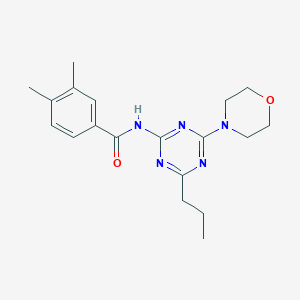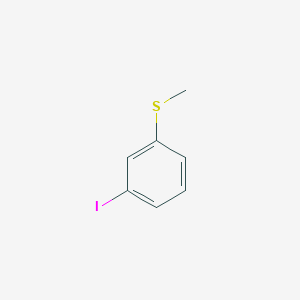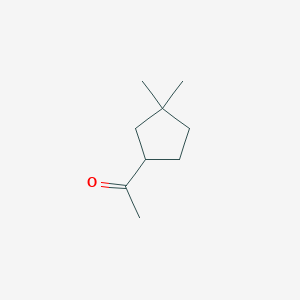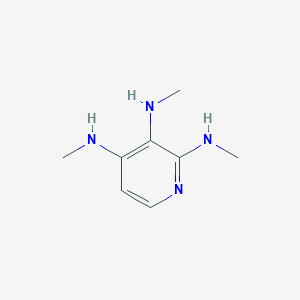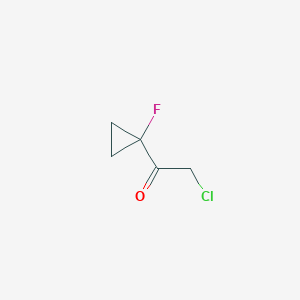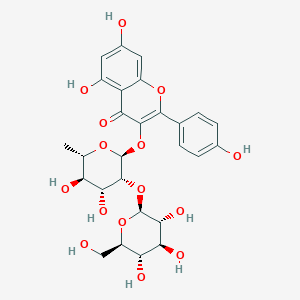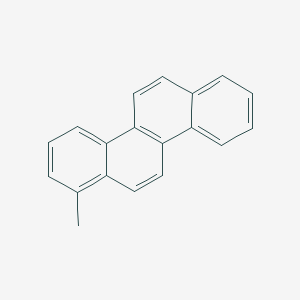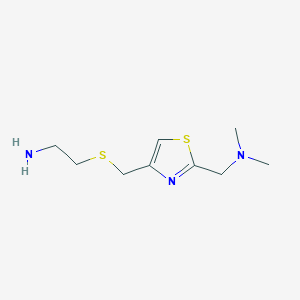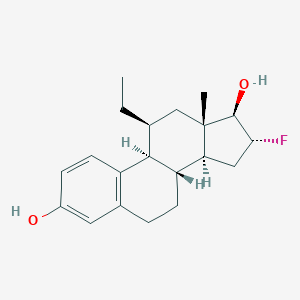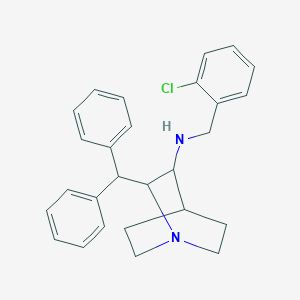
3-(2-Chlorobenzylamino)-2-benzhydrylquinuclidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Chlorobenzylamino)-2-benzhydrylquinuclidine, also known as J-113,397, is a synthetic compound that belongs to the class of quinuclidine derivatives. This compound has gained significant attention in scientific research due to its potential as a selective antagonist for the kappa opioid receptor. In
Mecanismo De Acción
The mechanism of action of 3-(2-Chlorobenzylamino)-2-benzhydrylquinuclidine involves the selective blockade of the kappa opioid receptor. This receptor is a G protein-coupled receptor that is widely distributed in the central nervous system and peripheral tissues. The activation of this receptor by endogenous opioids or synthetic agonists can lead to the modulation of various signaling pathways, including the inhibition of adenylyl cyclase and the activation of mitogen-activated protein kinase.
By blocking the kappa opioid receptor, 3-(2-Chlorobenzylamino)-2-benzhydrylquinuclidine can prevent the activation of these signaling pathways and modulate the physiological and pathological processes associated with this receptor.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 3-(2-Chlorobenzylamino)-2-benzhydrylquinuclidine depend on the specific experimental conditions and the target tissue or organ. In general, the selective blockade of the kappa opioid receptor by this compound can lead to the modulation of various physiological processes, including pain perception, stress response, and reward behavior.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-(2-Chlorobenzylamino)-2-benzhydrylquinuclidine in lab experiments include its high selectivity for the kappa opioid receptor, its well-defined mechanism of action, and its potential as a therapeutic agent for various disorders. However, the limitations of this compound include its limited solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
The future directions for the scientific research on 3-(2-Chlorobenzylamino)-2-benzhydrylquinuclidine include the exploration of its potential as a therapeutic agent for various disorders, including depression, anxiety, and drug addiction. The development of new analogs and derivatives of this compound with improved pharmacological properties and reduced toxicity is also a promising direction for future research. Additionally, the investigation of the interactions between this compound and other signaling pathways and receptors may provide new insights into the physiological and pathological processes associated with the kappa opioid receptor.
Métodos De Síntesis
The synthesis method of 3-(2-Chlorobenzylamino)-2-benzhydrylquinuclidine involves the reaction of 2-benzhydrylquinuclidine with 2-chlorobenzylamine in the presence of a catalyst. The reaction is carried out under controlled conditions, and the final compound is obtained through purification and isolation techniques. The purity of the compound is crucial for its use in scientific research.
Aplicaciones Científicas De Investigación
3-(2-Chlorobenzylamino)-2-benzhydrylquinuclidine has shown potential as a selective antagonist for the kappa opioid receptor. This receptor is involved in various physiological and pathological processes, including pain modulation, stress response, and addiction. The selective blockade of this receptor has been proposed as a potential therapeutic strategy for the treatment of various disorders, including depression, anxiety, and drug addiction.
Propiedades
Número CAS |
135007-72-6 |
|---|---|
Nombre del producto |
3-(2-Chlorobenzylamino)-2-benzhydrylquinuclidine |
Fórmula molecular |
C27H29ClN2 |
Peso molecular |
417 g/mol |
Nombre IUPAC |
2-benzhydryl-N-[(2-chlorophenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine |
InChI |
InChI=1S/C27H29ClN2/c28-24-14-8-7-13-23(24)19-29-26-22-15-17-30(18-16-22)27(26)25(20-9-3-1-4-10-20)21-11-5-2-6-12-21/h1-14,22,25-27,29H,15-19H2 |
Clave InChI |
LURXNRSWKKLLDE-UHFFFAOYSA-N |
SMILES |
C1CN2CCC1C(C2C(C3=CC=CC=C3)C4=CC=CC=C4)NCC5=CC=CC=C5Cl |
SMILES canónico |
C1CN2CCC1C(C2C(C3=CC=CC=C3)C4=CC=CC=C4)NCC5=CC=CC=C5Cl |
Sinónimos |
3-(2-chlorobenzylamino)-2-benzhydrylquinuclidine 3-CABQ CBQ-3,2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



